(R)-7-(benzyloxy)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is a compound characterized by its unique structural features and potential applications in medicinal chemistry. This compound belongs to the family of pyrroloimidazoles, which are known for their diverse biological activities. The specific configuration of the (R)-enantiomer contributes to its pharmacological properties, making it a subject of interest in drug development.
This compound is classified under the category of heterocyclic compounds, specifically those containing both pyrrole and imidazole rings. It has been synthesized for various applications, particularly in the field of pharmaceuticals. The chemical formula for (R)-7-(benzyloxy)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is C₁₃H₁₄N₂O, with a molecular weight of 214.26 g/mol .
The synthesis of (R)-7-(benzyloxy)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole typically involves several key steps:
For example, one method involves treating a substituted pyrrole derivative with an appropriate benzylating agent under acidic conditions to achieve the benzyloxy substitution at the 7-position .
The molecular structure of (R)-7-(benzyloxy)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole features a fused ring system consisting of a pyrrole and an imidazole moiety. The compound adopts an envelope conformation due to steric interactions within the ring system.
The compound's stability is enhanced by hydrogen bonding interactions between nitrogen atoms and adjacent carbon atoms .
(R)-7-(benzyloxy)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole can participate in various chemical reactions:
These reactions are critical for developing derivatives that may exhibit enhanced pharmacological properties .
The mechanism of action for (R)-7-(benzyloxy)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole primarily involves interactions with biological targets such as enzymes or receptors in cellular pathways.
Studies indicate that these compounds can exhibit low toxicity profiles while maintaining efficacy against pain and inflammation .
The physical properties of (R)-7-(benzyloxy)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole include:
Chemical prop
The synthesis of (R)-7-(benzyloxy)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole relies on sequential cyclization and functionalization steps. A pivotal approach involves the acid-catalyzed cyclization of 4-chlorobutyronitrile derivatives in the presence of aminoacetaldehyde dimethyl acetal. This generates the core 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold, which is subsequently functionalized at C7 via alkylation with benzyl bromide under basic conditions (e.g., NaH/DMF) [9]. The benzyloxy group serves dual purposes: it acts as a protecting group for the C7 hydroxyl and enhances the compound’s solubility for downstream reactions [8]. Modifications to this route include using MEM chloride (CH₃OCH₂CH₂OCH₂Cl) for quaternization at N1, activating the C7 position for nucleophilic benzyloxy introduction [3]. Yields for the benzyloxy functionalization typically range from 60–75%, with purity >95% achievable via sublimation or recrystallization [9].
The C7 hydroxyl group’s reactivity necessitates protection during synthetic sequences. Benzyl (Bn) ethers are preferred due to their stability under acidic/basic conditions and facile deprotection via hydrogenolysis (Pd/C, H₂). Alternatives include:
Table 1: Protecting Groups for C7 Hydroxyl in Pyrrolo-Imidazole Synthesis
Group | Deprotection Conditions | Stability | Yield (%) |
---|---|---|---|
Benzyl (Bn) | H₂, Pd/C | High (acid/base) | 85–90 |
TBDMS | TBAF, THF | Moderate (base-sensitive) | 75–80 |
MOM | HCl, MeOH | Low (acid-sensitive) | 65–70 |
The fused pyrrolidine ring’s envelope conformation (observed via X-ray crystallography) influences protecting group choice. Bulky groups like TBDMS exacerbate steric strain, potentially causing epimerization at C7 [9].
Achieving enantiopure (R)-configuration at the C7 stereocenter employs three key strategies:
The stereochemical assignment relies on circular dichroism (CD) spectroscopy and IUPAC R/S conventions [5] [7]. For example, the (R)-enantiomer exhibits a positive Cotton effect at 220–230 nm in ECD spectra, correlating with the C7 absolute configuration [7]. The canonical SMILES notation C(O[C@H]1CCN2C=CN=C21)C1C=CC=CC=1
explicitly denotes the (R)-chirality [4].
Table 2: Solution-Phase vs. Solid-Phase Synthesis Comparison
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Cyclization Yield | 60–70% | 50–60% |
Stereopurity (ee) | >98% | 90–95% |
Benzyloxy Introduction | Direct alkylation | On-resin Mitsunobu |
Purification | Crystallization | Resin cleavage |
Scalability | Kilogram-scale | Milligram-scale |
Solution-phase synthesis excels in scalability, leveraging high-yielding crystallizations (e.g., from ethanol/water mixtures) to achieve >99% purity [9]. However, it faces challenges in intermediate isolation during multi-step sequences. Solid-phase approaches employ Wang resin-linked imidazole precursors, enabling automated stepwise assembly. The benzyloxy group is introduced via on-resin Mitsunobu etherification, though epimerization risks reduce ee to 90–95% [6] [9]. Solid-phase is optimal for generating analog libraries but suffers from lower overall yields due to incomplete resin reactions.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4